4-(2-甲基苯氧基)苯磺酰氯

描述

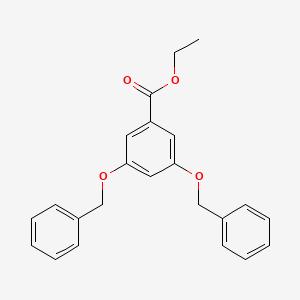

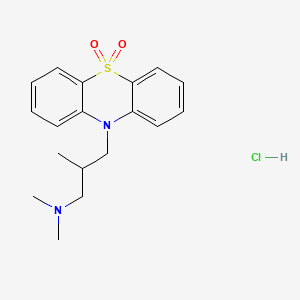

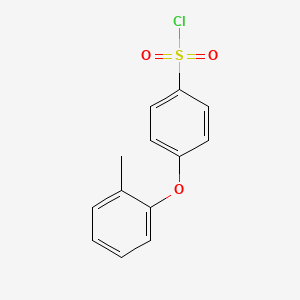

- Chemical Formula : C<sub>13</sub>H<sub>11</sub>ClO<sub>3</sub>S

- Molecular Weight : 282.75 g/mol

- Appearance : White to yellow solid

- Melting Point : 81-85°C

- IUPAC Name : 4-(2-methylphenoxy)benzenesulfonyl chloride

- CAS Number : 610277-83-3

- Country of Origin : China

Synthesis Analysis

- Prepared by chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride.

- Alternatively, it can be synthesized by reacting benzene with chlorosulfuric acid.

Molecular Structure Analysis

- The compound has the formula C<sub>13</sub>H<sub>11</sub>ClO<sub>3</sub>S and consists of a benzene ring with a sulfonyl chloride group attached.

Chemical Reactions Analysis

- Reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.

Physical And Chemical Properties Analysis

- Soluble in organic solvents.

- Causes severe skin burns and eye damage.

- May cause respiratory irritation.

科学研究应用

Application in Herbicidal Ionic Liquids Synthesis

- Specific Scientific Field : Chemistry, specifically the synthesis of herbicidal ionic liquids .

- Summary of the Application : The compound “4-(2-methylphenoxy)benzenesulfonyl Chloride” is used in the synthesis of herbicidal ionic liquids. These ionic liquids contain the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation .

- Methods of Application or Experimental Procedures : The compounds were synthesized with variations in the substitution of the phenoxyethylammonium group in the ring (the presence of a methyl group in the meta or para positions and the presence of chlorine in the para position) as well as the length of the alkyl chain (from hexyl to tetradecyl). The basic physicochemical properties of the obtained ionic liquids (solubility and thermal stability) were characterized and their structures were confirmed . LC–MS/MS analyses were conducted on Shimadzu Nexera X2 LCMS-8040 with SPD-M30A DAD detector, LC-30AD pump and SIL-30AC autosampler .

- Results or Outcomes : The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant . It is opened wide prospects for its application in medicine and agriculture .

Application in Synthesis of Sulfa Drugs

- Specific Scientific Field : Chemistry, specifically the synthesis of sulfa drugs .

- Summary of the Application : The compound “4-(2-methylphenoxy)benzenesulfonyl Chloride” is used in the synthesis of sulfa drugs. Sulfa drugs are a group of antibiotics that contain a sulfonamide functional group .

- Methods of Application or Experimental Procedures : Sulfonyl chlorides contain a good leaving group (Cl). That is what makes them highly reactive towards water and other nucleophiles such as ammonia (NH3). These reactions are used in this synthesis .

- Results or Outcomes : Sulfa drugs are used to treat bacterial infections. They work by inhibiting the growth of bacteria by preventing them from synthesizing folic acid, which is necessary for their growth .

Application in Synthesis of Antitumor Substances

- Specific Scientific Field : Medicine, specifically the synthesis of antitumor substances .

- Summary of the Application : The compound “4-(2-methylphenoxy)benzenesulfonyl Chloride” is used in the synthesis of antitumor substances. A chloro-substituted analog of creasin, tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin) turned out to be even more efficient as physiologically active substance and it exhibited pronounced antitumor activity .

- Methods of Application or Experimental Procedures : The compounds were synthesized with variations in the substitution of the phenoxyethylammonium group in the ring (the presence of a methyl group in the meta or para positions and the presence of chlorine in the para position) as well as the length of the alkyl chain (from hexyl to tetradecyl). The basic physicochemical properties of the obtained ionic liquids (solubility and thermal stability) were characterized and their structures were confirmed .

- Results or Outcomes : The antitumor activity of the compounds was tested under laboratory conditions. It is opened wide prospects for its application in medicine .

安全和危害

- Handle with care due to its corrosive nature.

- Avoid inhalation, skin contact, and eye exposure.

- Store in a well-ventilated place.

未来方向

- Further research on its applications and potential derivatives.

Remember to follow safety precautions when handling this compound. If you need more information, feel free to ask! 😊

属性

IUPAC Name |

4-(2-methylphenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c1-10-4-2-3-5-13(10)17-11-6-8-12(9-7-11)18(14,15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPKGMOVNZHZKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383342 | |

| Record name | 4-(2-methylphenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-methylphenoxy)benzenesulfonyl Chloride | |

CAS RN |

610277-83-3 | |

| Record name | 4-(2-methylphenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。